1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 862826-85-5
Cat. No.: VC7668615
Molecular Formula: C18H17ClN2OS
Molecular Weight: 344.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862826-85-5 |
|---|---|
| Molecular Formula | C18H17ClN2OS |
| Molecular Weight | 344.86 |
| IUPAC Name | (4-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-15(13)12-23-18-20-10-11-21(18)17(22)14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3 |
| Standard InChI Key | ACTKYSZQKOICGK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is C₁₈H₁₇ClN₂OS, with a molecular weight of 344.86 g/mol. The imidazole ring’s partial saturation (4,5-dihydro configuration) reduces aromaticity, enhancing flexibility for intermolecular interactions. The chlorobenzoyl group at position 1 contributes to electron-withdrawing effects, while the sulfanyl-methylphenyl substituent at position 2 introduces steric bulk and lipophilicity.
| Property | Value/Description |
|---|---|
| CAS No. | 862826-85-5 |
| Molecular Formula | C₁₈H₁₇ClN₂OS |
| Molecular Weight | 344.86 g/mol |
| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to strong acids/bases; stable under inert conditions |
The compound’s structural complexity necessitates advanced analytical techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the imidazole protons (δ 3.5–4.5 ppm for saturated CH₂ groups), aromatic protons (δ 7.0–8.0 ppm), and the sulfanyl-methylphenyl moiety (δ 2.5 ppm for CH₃). Mass spectrometry would show a molecular ion peak at m/z 344.86, with fragmentation patterns indicative of chlorobenzoyl and sulfanyl group cleavage.
Synthetic Methodologies
Synthesis of this compound involves multi-step organic reactions, typically starting with imidazole precursors. A plausible route includes:
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Imidazole Ring Formation: Cyclization of glyoxal derivatives with ammonia or amines under acidic conditions generates the dihydroimidazole core .
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Chlorobenzoyl Introduction: Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation at position 1.
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Sulfanyl Group Incorporation: Thiolation using (2-methylphenyl)methanethiol under oxidative conditions (e.g., iodine or H₂O₂) introduces the sulfanyl moiety at position 2 .
Key optimization parameters include:
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Temperature: Reactions are conducted at 60–80°C to balance reactivity and side-product formation .
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Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility of intermediates .
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate acylation and thiolation steps.
A comparative analysis of synthetic yields from analogous imidazole derivatives suggests a target yield of 65–75% after purification via column chromatography or recrystallization .
Industrial and Pharmaceutical Applications
1-(4-Chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole holds promise in:
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Drug Development: As a scaffold for kinase inhibitors or antimicrobial agents.
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Agrochemicals: Potential fungicidal activity, akin to cyazofamid, which targets Oomycete pathogens .
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Materials Science: Functionalization of polymers or coatings due to its thermal stability and aromaticity.
Ongoing research explores its utility in photoactive materials and catalytic systems, leveraging the sulfanyl group’s electron-donating capacity .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes with moderate yields.
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Biological Data Gaps: Limited in vivo studies or toxicity profiles.
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Solubility Issues: Hydrophobicity may hinder formulation.
Future work should prioritize:
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